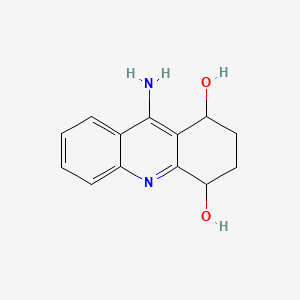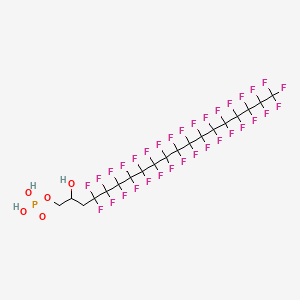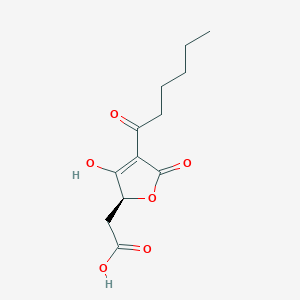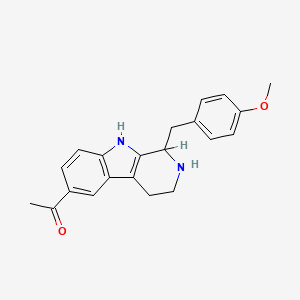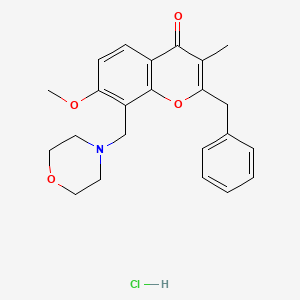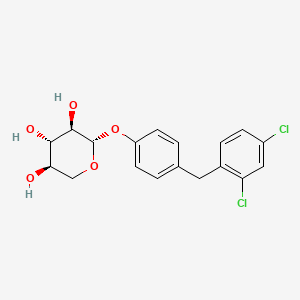
beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl: is a chemical compound that belongs to the class of xylopyranosides Xylopyranosides are glycosides derived from xylose, a sugar commonly found in plant cell walls This compound is characterized by the presence of a beta-D-xylopyranoside moiety linked to a 4-((2,4-dichlorophenyl)methyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl typically involves the glycosylation of a suitable acceptor with a protected xylose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where enzymes like beta-xylosidase are used to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which minimize the formation of by-products .
化学反応の分析
Types of Reactions: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is used as a substrate in enzymatic assays to study the activity of beta-xylosidase. It serves as a model compound to investigate glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to inhibit the biosynthesis of heparan sulfate proteoglycans, which are essential components of the extracellular matrix. This inhibition is valuable in studying cell signaling and tissue development .
Industry: Industrially, this compound is used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature. It is also employed in the production of biodegradable polymers .
作用機序
The mechanism of action of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl involves its interaction with specific enzymes and proteins. For instance, as an inhibitor of heparan sulfate proteoglycan biosynthesis, it binds to the active site of the enzyme, preventing the addition of xylose residues to the growing glycosaminoglycan chain. This inhibition disrupts the normal function of proteoglycans in cell signaling and tissue development .
類似化合物との比較
- 4-Nitrophenyl beta-D-xylopyranoside
- 4-Nitrophenyl alpha-D-xylopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-galactopyranoside
Uniqueness: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing new pharmaceuticals .
特性
CAS番号 |
147029-84-3 |
|---|---|
分子式 |
C18H18Cl2O5 |
分子量 |
385.2 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H18Cl2O5/c19-12-4-3-11(14(20)8-12)7-10-1-5-13(6-2-10)25-18-17(23)16(22)15(21)9-24-18/h1-6,8,15-18,21-23H,7,9H2/t15-,16+,17-,18+/m1/s1 |
InChIキー |
OYKIHUWUINDFAK-XDNAFOTISA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


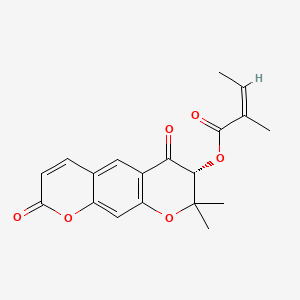
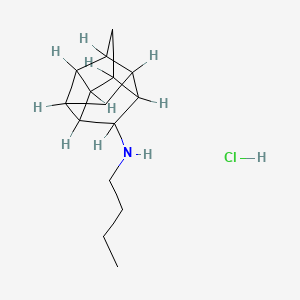
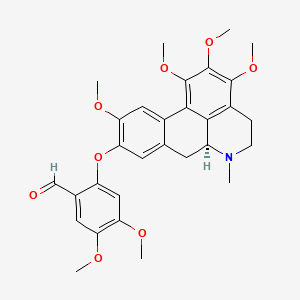
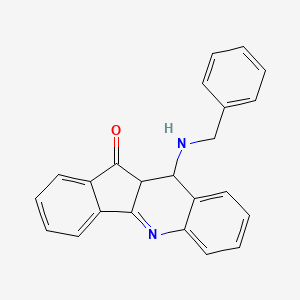
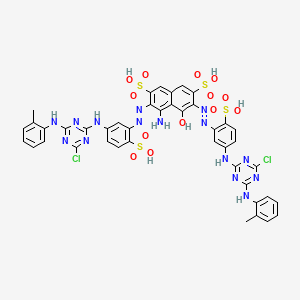

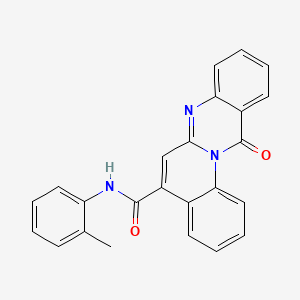
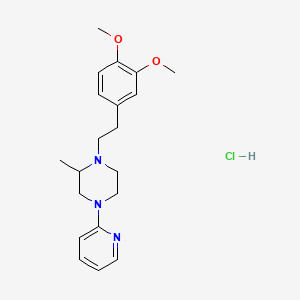
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
